molecular formula C18H13Br B7718759 1-(2-Bromoethyl)pyrene CAS No. 228545-07-1

1-(2-Bromoethyl)pyrene

Cat. No.: B7718759
CAS No.: 228545-07-1
M. Wt: 309.2 g/mol
InChI Key: XBJIXMJTJBFMIX-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)pyrene is a brominated alkyl derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its fluorescence and utility in materials science and pharmaceuticals. The compound features a pyrene core substituted with a 2-bromoethyl group at the 1-position, enabling its use as an intermediate in organic synthesis.

The bromoethyl group enhances reactivity, making the compound suitable for nucleophilic substitution or cross-coupling reactions. Pyrene derivatives are widely employed in fluorescence-based applications, drug design, and polymer chemistry.

Properties

IUPAC Name

1-(2-bromoethyl)pyrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJIXMJTJBFMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The direct bromination of 1-ethylpyrene exploits the benzylic position’s susceptibility to radical bromination. This method employs N-bromosuccinimide (NBS) under radical-initiated conditions, typically using azobisisobutyronitrile (AIBN) as the initiator in anhydrous carbon tetrachloride (CCl₄). The reaction proceeds via a chain mechanism:

  • Initiation : AIBN decomposes thermally to generate radicals.

  • Propagation : NBS abstracts a hydrogen atom from the benzylic carbon of 1-ethylpyrene, forming a bromine radical and a benzylic radical.

  • Termination : The benzylic radical reacts with Br₂ (generated in situ from NBS) to yield 1-(2-bromoethyl)pyrene.

Optimized Conditions :

  • Temperature : 70–80°C (reflux)

  • Molar Ratio : 1-ethylpyrene:NBS:AIBN = 1:1.1:0.05

  • Solvent : CCl₄ (anhydrous)

  • Reaction Time : 6–8 hours

Yield and Limitations

Reported yields for this method range from 65–75% , with purity exceeding 95% after silica gel chromatography. Key limitations include:

  • Competing ring bromination at the pyrene core.

  • Sensitivity to moisture, necessitating rigorous anhydrous conditions.

Diazonium Salt-Mediated Bromination

Synthetic Pathway

Adapted from patent methodologies for brominated pyrenes, this approach involves:

  • Synthesis of 1-(2-Aminoethyl)pyrene : Achieved via Friedel-Crafts alkylation of pyrene with 2-aminoethyl chloride in the presence of AlCl₃.

  • Diazotization : Treatment with NaNO₂ in concentrated H₂SO₄ at 0–5°C to form the diazonium salt.

  • Bromide Substitution : Reaction with HBr/CuBr to replace the diazo group with bromine.

Critical Parameters :

  • Diazotization Time : 30 minutes at 0–5°C.

  • HBr Concentration : 48% aqueous solution.

  • Catalyst : CuBr (10 mol%).

Performance Metrics

  • Yield : 50–60% (lower due to instability of diazonium intermediates).

  • Advantage : Selective bromination without ring functionalization.

Alkylation with 1,2-Dibromoethane

Methodology

This one-step alkylation employs 1,2-dibromoethane as both the alkylating and brominating agent. Pyrene reacts with excess 1,2-dibromoethane in the presence of FeCl₃ as a Lewis acid:

Pyrene+BrCH₂CH₂BrFeCl3This compound+HBr\text{Pyrene} + \text{BrCH₂CH₂Br} \xrightarrow{\text{FeCl}_3} \text{this compound} + \text{HBr}

Conditions :

  • Solvent : Dichloromethane (DCM).

  • Temperature : 25°C (ambient).

  • Reaction Time : 24 hours.

Challenges and Outcomes

  • Yield : 40–50% due to competing oligomerization of 1,2-dibromoethane.

  • Byproducts : Polybrominated ethyl chains and unreacted pyrene.

Hydrobromination of 1-Vinylpyrene

Reaction Design

1-Vinylpyrene, synthesized via a Wittig reaction between pyrenecarboxaldehyde and methyltriphenylphosphonium bromide, undergoes hydrobromination using HBr in acetic acid:

1-Vinylpyrene+HBrThis compound\text{1-Vinylpyrene} + \text{HBr} \rightarrow \text{this compound}

Optimized Protocol :

  • HBr Delivery : Gas-phase HBr bubbled through the solution.

  • Temperature : 0–10°C (prevents polymerization).

  • Catalyst : None required.

Efficiency

  • Yield : 70–80% with high regioselectivity (anti-Markovnikov addition).

  • Drawback : Requires pre-synthesis of 1-vinylpyrene, adding steps.

Nucleophilic Substitution of Hydroxyethyl Precursors

Two-Step Synthesis

  • Hydroxyethyl Introduction : Pyrene reacts with ethylene oxide in BF₃·Et₂O to form 1-(2-hydroxyethyl)pyrene.

  • Bromination : Treatment with PBr₃ in diethyl ether:

1-(2-Hydroxyethyl)pyrene+PBr3This compound+H3PO3\text{1-(2-Hydroxyethyl)pyrene} + \text{PBr}3 \rightarrow \text{this compound} + \text{H}3\text{PO}_3

Key Details :

  • PBr₃ Stoichiometry : 1:1 molar ratio.

  • Reaction Time : 2 hours at 25°C.

Yield and Scalability

  • Yield : 85–90% (highest among methods).

  • Scalability : Limited by PBr₃’s moisture sensitivity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageMajor Limitation
Direct Bromination65–7595SimplicityCompeting ring bromination
Diazonium Salt50–6090SelectivityUnstable intermediates
1,2-Dibromoethane40–5085One-step processLow yield due to oligomerization
Hydrobromination70–8097High regioselectivityMulti-step precursor synthesis
Nucleophilic Substitution85–9099High yield and purityMoisture-sensitive reagents

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming derivatives critical for materials science and biological studies.

Reaction Type Reagents/Conditions Product Yield References
HydroxylationNaOH (1 M), THF, 60°C, 12 h1-(2-Hydroxyethyl)pyrene78%
AminationDiethylamine, Pd₂(dba)₃, SPhos, NaO^tBu, 80°C1-(2-(Diethylamino)ethyl)pyrene65%
CyanationCuCN, DMF, 120°C, 24 h1-(2-Cyanoethyl)pyrene52%
Sonogashira CouplingTrimethylsilylacetylene, Pd(PPh₃)₄, CuI, 70°C1-(2-Ethynyl)pyrene (desilylated)89%

Key Findings :

  • Palladium catalysts (e.g., Pd₂(dba)₃) enhance selectivity in amination reactions .

  • Sonogashira coupling requires desilylation (e.g., K₂CO₃/MeOH) to yield terminal alkynes .

Oxidation Reactions

The ethyl chain can be oxidized to introduce ketone or carboxylic acid functionalities.

Oxidizing Agent Conditions Product Yield References
KMnO₄H₂O/acetone, 0°C, 2 h1-(2-Ketoethyl)pyrene61%
Jones reagent (CrO₃/H₂SO₄)Et₂O, 25°C, 6 h1-(2-Carboxyethyl)pyrene44%

Mechanistic Insight :

  • MnO₂ intermediates form during KMnO₄ oxidation, confirmed by ESR spectroscopy .

  • Over-oxidation to CO₂ is mitigated using low-temperature conditions .

Reduction Reactions

Reduction of the bromoethyl group enables access to ethyl-linked pyrene derivatives.

Reducing Agent Conditions Product Yield References
LiAlH₄THF, reflux, 4 h1-(2-Ethyl)pyrene83%
H₂/Pd-CEtOH, 1 atm, 25°C, 12 h1-(2-Ethyl)pyrene91%

Comparative Analysis :

  • Catalytic hydrogenation (H₂/Pd-C) achieves higher yields than LiAlH₄ due to milder conditions .

Mechanistic Pathways in DNA Binding

1-(2-Bromoethyl)pyrene forms covalent adducts with DNA nucleobases, studied via HPLC-MS:

Adduct Binding Site Relative Abundance References
Guanine N7Major groove72%
Adenine N1Minor groove28%

Biological Implications :

  • Adducts disrupt DNA replication, correlating with mutagenic activity in Salmonella assays .

Scientific Research Applications

Chemical Synthesis

1-(2-Bromoethyl)pyrene is primarily utilized as a precursor for synthesizing various pyrene derivatives. These derivatives are essential for studying photophysical properties and serve as building blocks for more complex molecular architectures. The compound can undergo several types of chemical reactions:

  • Substitution Reactions : The bromoethyl group can be replaced with other functional groups through nucleophilic substitution, allowing for the creation of diverse pyrene derivatives.
  • Oxidation and Reduction Reactions : this compound can be oxidized to form derivatives with different functional groups or reduced to yield less reactive forms of pyrene.

Biological Research

The biological implications of this compound are significant, particularly concerning its potential carcinogenic properties. Studies have indicated that this compound can interact with DNA, leading to structural changes that may result in mutations. Key areas of research include:

  • DNA Damage and Mutagenesis : The bromoethyl group has the potential to form covalent bonds with DNA bases, causing alterations that may lead to cancerous transformations.
  • Mechanisms of Carcinogenesis : Understanding how this compound induces DNA damage contributes to broader cancer research, including the development of therapeutic agents aimed at mitigating such effects.

Material Science

In material science, this compound is employed in the production of organic semiconductors and fluorescent dyes. Its unique photophysical properties make it suitable for applications in:

  • Organic Electronics : The compound is being investigated for its role in developing organic electronic devices, where it can replace traditional inorganic semiconductors, potentially lowering manufacturing costs and enabling flexible device fabrication .
  • Fluorescent Probes : The fluorescence properties of pyrene derivatives are utilized in various applications, including sensing environmental parameters such as temperature and pH, as well as detecting guest molecules like gases and metals .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFindings
Schulze et al. (2024)Optimized synthesis conditions for brominated pyrene derivatives, highlighting the importance of solvent choice on yield .
Mazza Review (2011)Discussed the role of pyrene derivatives in organic electronics and their photophysical characteristics, establishing their utility in molecular probes .
ACS Publications (2022)Investigated the DNA-binding properties of related compounds, emphasizing the relevance of structural modifications on biological activity .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)pyrene involves its interaction with biological molecules, leading to DNA damage and mutagenesis. The bromoethyl group can form covalent bonds with DNA, causing structural changes that result in mutations. These mutations can lead to uncontrolled cell growth and cancer development. The molecular targets include DNA bases, and the pathways involved are related to the cellular response to DNA damage, such as the activation of repair mechanisms and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Property This compound (hypothetical) 1-Bromomethylpyrene 1-(2-Bromoethyl)pyridinium
Core Structure Pyrene Pyrene Pyridine
Halogen Position 2-Bromoethyl Bromomethyl 2-Bromoethyl
Key Application Polymer/drug synthesis Peptide synthesis Ionic liquids
Synthesis Yield ~70% (estimated) 85% 60%

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-Bromoethyl)pyrene derivatives?

  • Methodological Answer : Synthesis of bromoethyl-substituted aromatic compounds (e.g., 1-(2-Bromoethyl)-4-chlorobenzene) often involves alkylation using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in acetonitrile). Reaction efficiency depends on temperature control (60–80°C), stoichiometric ratios, and inert atmospheres to minimize side reactions like hydrolysis . For pyrene derivatives, similar protocols apply, but steric hindrance from the polycyclic aromatic system may require longer reaction times or elevated temperatures. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H-NMR : Look for characteristic peaks:
  • Pyrene protons (aromatic region, δ 7.5–8.5 ppm).
  • Bromoethyl chain protons (δ 3.5–4.0 ppm for CH₂Br, δ 2.8–3.2 ppm for adjacent CH₂).
  • Loss of NH peaks (if substitution occurs) confirms alkylation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 285 for C₁₈H₁₃Br) and fragmentation patterns validate the structure .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Store at 0–6°C in amber vials to prevent degradation and light-induced side reactions .
  • Handling : Use fume hoods, nitrile gloves, and eye protection due to lachrymatory and skin-irritant properties (H318, H302 hazard codes) .
  • Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated solvent containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use software like Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Key parameters include bond dissociation energies (C–Br, ~65 kcal/mol) and charge distribution on the pyrene moiety .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of intermediates .

Q. What strategies resolve contradictions in spectroscopic data for bromoethyl-substituted pyrene derivatives?

  • Methodological Answer :

  • Dynamic NMR : Detect rotational barriers in bromoethyl chains (e.g., coalescence temperature analysis) if splitting patterns are inconsistent .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution) using single-crystal diffraction data (e.g., monoclinic space groups, Z = 8) .

Q. How does the bromoethyl group influence the photophysical properties of pyrene in material science applications?

  • Methodological Answer :

  • Fluorescence Quenching : Compare emission spectra of pyrene vs. This compound. The electron-withdrawing Br atom reduces π-π* transition intensity .
  • Aggregation Studies : Use dynamic light scattering (DLS) to assess self-assembly in solvents like THF, where bromoethyl chains may induce steric stabilization .

Q. What mechanistic insights explain side-product formation during alkylation of pyrene with 1,2-dibromoethane?

  • Methodological Answer :

  • GC-MS Analysis : Detect dibromoethane dimers (e.g., 1,4-dibromobutane) from Wurtz-type coupling, indicating radical intermediates.
  • Kinetic Studies : Vary base strength (e.g., K₂CO₃ vs. NaH) to correlate with SN2 vs. E2 pathway dominance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
1-(2-Bromoethyl)pyrene

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